tert-Butyl-DL-alanine
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Overview
Description
tert-Butyl-DL-alanine is a derivative of alanine, an amino acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This modification makes it a valuable compound in organic synthesis, particularly in peptide chemistry, due to its ability to act as a masked carboxyl group surrogate.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl-DL-alanine can be synthesized through the esterification of alanine with tert-butanol. This reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions involve the use of an excess of tert-butanol and anhydrous magnesium sulfate to ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the mineral acid-catalyzed addition of isobutene to alanine . This method is popular due to the availability of starting materials and the high chemical yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl-DL-alanine has several applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a masked carboxyl group surrogate.
Biology: It serves as a building block for the synthesis of various biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl-DL-alanine involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the carboxyl group of alanine, preventing unwanted reactions during peptide chain elongation . This protection is typically removed under acidic conditions, releasing the free carboxyl group for further reactions .
Comparison with Similar Compounds
- tert-Butyl-L-alanine
- tert-Butyl-D-alanine
- tert-Butyl-glycine
Comparison: tert-Butyl-DL-alanine is unique due to its racemic mixture of D- and L-alanine, providing a broader range of applications compared to its enantiomerically pure counterparts . Its tert-butyl group offers stability and ease of removal, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
2-(tert-butylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTPISKDZDHEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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